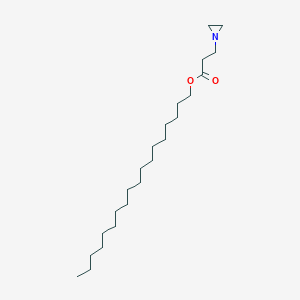
(Dinitromethyl)(dimethyl)sulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dinitromethyl)(dimethyl)sulfanium is a sulfonium compound characterized by the presence of a positively charged sulfur atom bonded to three organic substituents. Sulfonium compounds, including this compound, are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dinitromethyl)(dimethyl)sulfanium typically involves the reaction of dimethyl sulfide with dinitromethane under controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in dimethyl sulfide attacks the electrophilic carbon in dinitromethane, resulting in the formation of the sulfonium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include dimethyl sulfide and dinitromethane, with the reaction carried out in a suitable solvent under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
(Dinitromethyl)(dimethyl)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium compound to thioethers.
Substitution: The sulfonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
(Dinitromethyl)(dimethyl)sulfanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Dinitromethyl)(dimethyl)sulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to various chemical transformations, including the formation of sulfur ylides and other reactive intermediates. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents attached to the sulfur atom .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Dinitromethyl)(dimethyl)sulfanium include:
- Trimethylsulfonium iodide
- Dimethyl(trifluoromethylsulfonyl)sulfonium triflate
- S-adenosylmethionine (AdoMet)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of dinitromethyl and dimethyl groups attached to the sulfur atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
58174-60-0 |
|---|---|
Molecular Formula |
C3H7N2O4S+ |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
dinitromethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C3H7N2O4S/c1-10(2)3(4(6)7)5(8)9/h3H,1-2H3/q+1 |
InChI Key |
UFHTYBBSHSTUQR-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)


